2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol
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Overview
Description
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a methoxy group, a phenol group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol typically involves the reaction of vanillin with propylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the methoxy group can modulate the compound’s lipophilicity and bioavailability. The dioxolane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- 2-Methyl-1,3-dioxolane
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Vanillin propylene glycol acetal
Uniqueness
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methyl-1,3-dioxolan-2-yl)methyl]phenol |
InChI |
InChI=1S/C12H16O4/c1-8-7-15-11(16-8)6-9-4-3-5-10(14-2)12(9)13/h3-5,8,11,13H,6-7H2,1-2H3 |
InChI Key |
MWRHXWWXLGFMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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